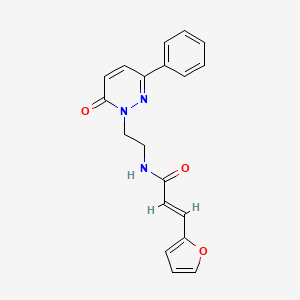
(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide” is a chemical compound with the molecular formula C19H17N3O3 and a molecular weight of 335.36312.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. Synthesis of similar compounds often involves complex organic chemistry reactions, but the exact process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, I couldn’t find any specific data on the molecular structure of this compound3.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound67.Aplicaciones Científicas De Investigación
Mitigation of Food Contaminants Research has shown the importance of mitigating acrylamide and furanic compounds in food due to their toxicity and potential carcinogenicity. Efforts have been made to understand their formation and develop strategies to reduce their presence in heat-treated commercial foods. Technological measures such as the use of asparaginase and thermal input reduction, including low temperature-long time dehydration and dielectric heating, have been discussed extensively. These interventions aim to reduce consumer intake of acrylamide and furanic compounds by removing them from finished products through vacuum treatment or preventing their formation during food processing (Anese et al., 2013).
Green Organic Chemistry Synthesis The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using filamentous marine and terrestrial-derived fungi demonstrates the potential of green chemistry in synthesizing compounds with significant enantiomeric excess. This process under microwave radiation highlights the use of sustainable and environmentally friendly methods for chemical synthesis. The absolute configuration of the biotransformation products was determined by electronic circular dichroism (ECD) spectra, showcasing the role of organic chemistry in advancing sustainable practices (Jimenez et al., 2019).
Stereoselective Synthesis The stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid from the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan demonstrates the versatility of this compound in organic synthesis. These derivatives are considered useful building blocks for β-peptides, highlighting the compound's significance in the development of novel pharmaceuticals and materials (Masesane & Steel, 2004).
Inhibition of SARS Coronavirus Helicase A novel chemical compound related to (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has shown potential in suppressing the enzymatic activities of SARS coronavirus helicase. This discovery opens up new avenues for the development of antiviral agents targeting the helicase enzyme, a critical component in the replication mechanism of viruses (Lee et al., 2017).
Safety And Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound89.
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound12.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a complete analysis, more detailed information and experimental data would be needed.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(10-8-16-7-4-14-25-16)20-12-13-22-19(24)11-9-17(21-22)15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H,20,23)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAPXUBQCAOYSC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

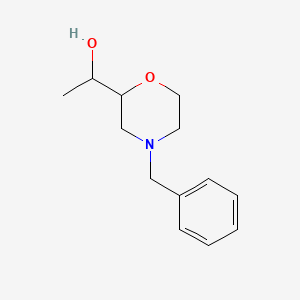
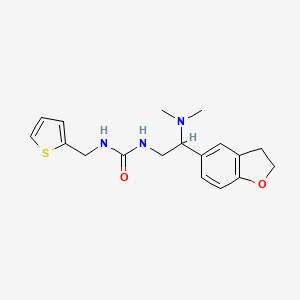
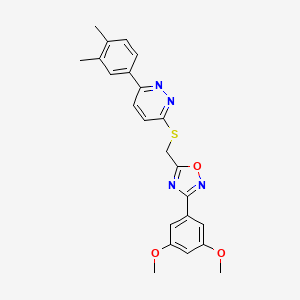
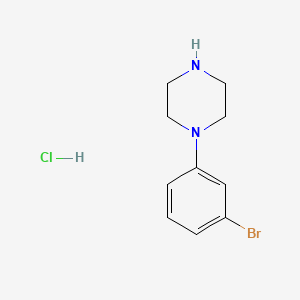
![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide](/img/structure/B2972174.png)
![[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2972175.png)
![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)
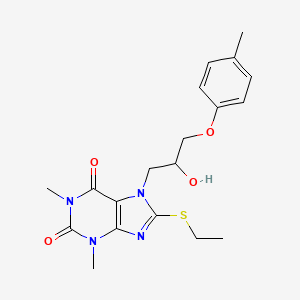
![3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide](/img/structure/B2972178.png)
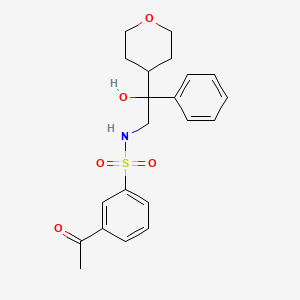
![2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972182.png)
![5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2972185.png)
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2972188.png)
![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)